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Introduction

Ammonia borane (NHsBHs), a molecular crystal isoelectronic with ethane, has garnered
significant attention for its potential as a chemical hydrogen storage material due to its high
hydrogen content (19.6 wt%). Beyond its applications in energy storage, the unique bonding
characteristics and structural polymorphism of ammonia borane make it a subject of
fundamental scientific interest. This technical guide provides an in-depth analysis of the crystal
structure of ammonia borane across its various phases and delves into the nature of the
intricate bonding that governs its properties. The information presented herein is intended to be
a valuable resource for researchers in materials science, crystallography, and computational
chemistry, as well as professionals in drug development exploring novel hydrogen-bonding
motifs.

Crystal Structure of Ammonia Borane

Ammonia borane exhibits a rich polymorphism, with its crystal structure being highly
dependent on temperature and pressure. At atmospheric pressure, it exists in two primary
phases: a low-temperature orthorhombic phase and a high-temperature tetragonal phase.[1][2]

[3]

Ambient Pressure Phases
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The transition between the low-temperature and high-temperature phases occurs at
approximately 225 K (-48 °C).[2][3]

e Low-Temperature Orthorhombic Phase: Below 225 K, ammonia borane adopts an
orthorhombic crystal structure with the space group Pmn2i. In this phase, the NH3BH3
molecules are ordered and tilted with respect to the crystallographic axes.[2][4]

o High-Temperature Tetragonal Phase: Above 225 K, ammonia borane transitions to a body-
centered tetragonal structure with the space group 14mm.[2][4] A key feature of this phase is
the orientational disorder of the hydrogen atoms, which are observed as halos of electron
density around the nitrogen and boron atoms in X-ray diffraction studies.[4] This disorder
arises from the rotation of the -NHs and -BHs groups.[5]

High-Pressure Phases

The application of pressure induces a series of structural transformations in ammonia borane,
leading to several high-pressure polymorphs. These transitions often involve a change in the
molecular conformation from staggered to eclipsed and a reorganization of the dihydrogen
bonding network.[6][7] Some of the experimentally and computationally identified high-pressure
phases include:

e Cmc21: This orthorhombic phase is observed above 1.1 GPa at room temperature.[3][5]

e P21: At approximately 11 GPa, the Cmc21 phase transforms into a monoclinic structure with
space group P21.[6]

o Further compression leads to other phases, and a complex phase diagram at high pressures
and temperatures has been explored.[6][8]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and geometric parameters for the
ambient pressure phases of ammonia borane, compiled from single-crystal X-ray and neutron
diffraction data.

Table 1: Unit Cell Parameters of Ammonia Borane
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Temperatur  Space

Phase a(A b (A c(A

e (K) Group (A) (A) (A)
Orthorhombic 90 Pmn21 5.243 4.978 5.036
Tetragonal 298 [4mm 5.245 5.245 5.039

Table 2: Selected Intramolecular Bond Lengths and Angles

Orthorhombic (90 Gas Phase
Bond/Angle Tetragonal (298 K)

K) (Calculated)
B-N (A) 1.583(3)[2] 1.571(3) - 1.590(5)[2]  ~1.66[9]
B-H (A) ~1.15[10] ~1.15[10]
N-H (A) ~0.96[10] ~0.96[10]
£ H-B-H (°) ~109.5 ~109.5
£H-N-H (°) ~109.5 ~109.5

Table 3: Intermolecular Dihydrogen Bond (N-H---H-B) Parameters

Phase Temperature (K) H---H Distance (A)
Orthorhombic 200 2.02[2]

Tetragonal 298 ~1.91(5)[4]

Dimer (Calculated) - 1.986[11]

Bonding in Ammonia Borane

The bonding in ammonia borane is distinct from its isoelectronic counterpart, ethane, and is
characterized by a polar covalent B-N bond and significant intermolecular interactions.

The Dative B-N Bond
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The bond between the boron and nitrogen atoms in ammonia borane is a dative, or coordinate
covalent, bond.[12] It is formed by the donation of the lone pair of electrons from the nitrogen
atom of the ammonia (NHs) fragment to the empty p-orbital of the borane (BHs) fragment. This
electron transfer results in a significant polarization of the molecule, with the nitrogen end being
electron-rich and the boron end being electron-deficient.[9] Computational studies have shown
that the B-N bond is considerably shorter in the solid state (around 1.58 A) compared to the
gas phase (~1.66 A).[2][9] This bond shortening in the crystalline environment is attributed to
strong dipole-dipole interactions between adjacent ammonia borane molecules.[12]

Dihydrogen Bonding

A defining feature of the crystal structure of ammonia borane is the presence of strong
intermolecular dihydrogen bonds.[2] These interactions occur between the partially positively
charged (protic) hydrogen atoms on the nitrogen (N-H&*) and the partially negatively charged
(hydridic) hydrogen atoms on the boron (B-Hd™) of neighboring molecules.[10]

The N-H&*---0~H-B dihydrogen bonds are primarily electrostatic in nature and are significantly
stronger than the weak van der Waals forces present in solid ethane.[12] This extensive
network of dihydrogen bonds is responsible for the unexpectedly high melting point of
ammonia borane and plays a crucial role in stabilizing the crystal lattice.[4] The H---H
distances in these bonds are typically around 2.0 A, which is shorter than the sum of the van
der Waals radii of two hydrogen atoms (2.4 A).[2]

Experimental Protocols

The characterization of the crystal structure and bonding of ammonia borane relies on a
combination of experimental and computational techniques.

Synthesis of Ammonia Borane Single Crystals

High-quality single crystals suitable for X-ray diffraction can be synthesized by various
methods. A common laboratory-scale synthesis involves the reaction of sodium borohydride
(NaBHa4) with an ammonium salt, such as ammonium sulfate ((NH4)2SOa), in a suitable solvent
like tetrahydrofuran (THF).[13]

Protocol:
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Powdered sodium borohydride and ammonium sulfate are combined in a round-bottom flask.

The flask is cooled to 0 °C, and THF is added.

The reaction mixture is stirred vigorously for several hours at room temperature.

The solid byproducts are removed by filtration.

The filtrate, containing dissolved ammonia borane, is concentrated by rotary evaporation.

Single crystals can be grown by slow evaporation of the solvent or by recrystallization from a
suitable solvent like diethyl ether.[12]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a primary technique for determining the crystal structure,

including unit cell dimensions, space group, and atomic positions.

Methodology:

A suitable single crystal of ammonia borane is mounted on a goniometer head.[14]

The crystal is cooled to the desired temperature (e.g., 90 K for the orthorhombic phase or
298 K for the tetragonal phase) using a cryostream.[14]

The diffractometer, equipped with a radiation source (e.g., Mo Ka or Cu Ka) and a detector,
collects a full sphere of diffraction data as the crystal is rotated.[14]

The collected data is processed to obtain the unit cell parameters and integrated intensities
of the reflections.[14]

The crystal structure is solved using direct methods or Patterson methods and refined using
least-squares techniques to obtain the final atomic coordinates and displacement
parameters.[14]

Neutron Diffraction
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Neutron diffraction is particularly crucial for accurately locating the positions of the hydrogen
atoms, as they have a larger scattering cross-section for neutrons compared to X-rays.

Methodology:

o A powdered sample of deuterated or isotopically enriched ammonia borane is typically used
to reduce the incoherent scattering from hydrogen.[15][16]

e The sample is loaded into a vanadium can and placed in a cryostat or furnace to achieve the
desired temperature.[16]

e The experiment is performed at a high-resolution neutron powder diffractometer.[16]

o Aneutron beam of a specific wavelength is diffracted by the sample, and the scattered
neutrons are detected at various angles.

e The resulting diffraction pattern is analyzed using Rietveld refinement to determine the
crystal structure, including the precise positions of the deuterium/hydrogen atoms.[15]

Raman Spectroscopy

Raman spectroscopy is a powerful tool for studying the vibrational modes of ammonia borane
and for observing the phase transition between the orthorhombic and tetragonal forms.

Methodology:

o Asingle crystal or powdered sample of ammonia borane is placed in a temperature-
controlled stage (e.g., a liquid nitrogen cooling stage) on a confocal microscope.[1]

o Alaser beam of a specific wavelength is focused onto the sample.[1]

e The scattered light is collected and passed through a spectrometer to obtain the Raman
spectrum.

e Spectra are recorded at various temperatures to observe the changes in the vibrational
modes associated with the phase transition. The transition is evident by the increase in the
number of vibrational modes upon cooling into the more ordered orthorhombic phase.[1][17]
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Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are extensively used to
complement experimental findings and to provide deeper insights into the bonding and
energetics of ammonia borane.

Methodology:
e The crystal structure of ammonia borane is modeled using periodic boundary conditions.

e DFT calculations are performed using a suitable functional (e.g., PBE, B3LYP) and basis set
(e.g., 6-311++G(d,p)).[7][18]

o Geometry optimization is carried out to find the minimum energy crystal structure.

e Properties such as bond lengths, bond angles, and vibrational frequencies can be calculated
and compared with experimental data.[8][19]

e Advanced techniques like the Natural Bond Orbital (NBO) analysis or the Quantum Theory of
Atoms in Molecules (QTAIM) can be used to analyze the nature of the B-N bond and the
dihydrogen bonds.

Visualizations

The following diagrams, generated using the DOT language, illustrate key structural and
relational aspects of ammonia borane.
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Caption: Phase transitions of ammonia borane.
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Caption: Dihydrogen bonding in ammonia borane.
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Caption: Experimental workflow for ammonia borane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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